2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
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Overview
Description
2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid is a multifaceted organic compound characterized by the presence of an amino group, a bromo group, and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting with the bromination of 2-amino-5-(trifluoromethyl)benzoic acid. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficiency and consistency. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a base.
Major Products Formed:
Oxidation: this compound can be converted to 2-nitro-3-bromo-5-(trifluoromethyl)benzoic acid.
Reduction: The corresponding alcohol, 2-amino-3-bromo-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Amino-5-bromo-4-(trifluoromethyl)pyridine
2-Bromo-5-(trifluoromethyl)aniline
3-Amino-4-bromobenzotrifluoride
Uniqueness: 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. Its trifluoromethyl group, in particular, imparts significant chemical stability and lipophilicity, making it distinct from other similar compounds.
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Properties
IUPAC Name |
2-amino-3-bromo-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-5-2-3(8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYCNCNKTWYLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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